molecular formula C13H19ClN2O4S B3027390 Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride CAS No. 1286264-69-4

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride

Cat. No.: B3027390
CAS No.: 1286264-69-4
M. Wt: 334.82
InChI Key: HDGXYDROVWMVMF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride is unique due to its combination of a piperidine ring, sulfonamide group, and benzoate ester, which confer distinct chemical and biological properties .

Biological Activity

Methyl 4-(N-piperidin-4-ylsulfamoyl)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a benzoate moiety via a sulfamoyl group. This structural configuration is critical for its biological interactions.

Chemical Formula : C13H18ClN3O3S
Molecular Weight : 319.82 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which can lead to reduced cytokine production.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in vitro.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various bacterial strains.
  • Cytotoxic Effects : Research indicates varying degrees of cytotoxicity against cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Data Table: Biological Activity Summary

Activity Effect Reference
Anti-inflammatoryReduces IL-1β production
AntimicrobialEffective against bacteria
CytotoxicityVaries by cancer cell line

Case Studies and Research Findings

  • Anti-inflammatory Study : A study published in Molecules demonstrated that this compound significantly inhibited IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Cytotoxicity Evaluation : Another research effort evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at specific concentrations, the compound induced apoptosis, highlighting its potential role in cancer therapy .
  • Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results in inhibiting growth, which suggests further development as an antimicrobial agent .

Properties

IUPAC Name

methyl 4-(piperidin-4-ylsulfamoyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S.ClH/c1-19-13(16)10-2-4-12(5-3-10)20(17,18)15-11-6-8-14-9-7-11;/h2-5,11,14-15H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGXYDROVWMVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-69-4
Record name Benzoic acid, 4-[(4-piperidinylamino)sulfonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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